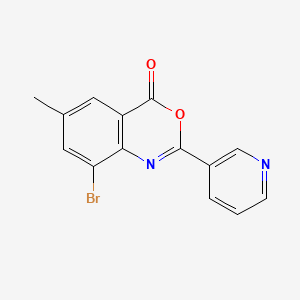

8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

8-bromo-6-methyl-2-pyridin-3-yl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c1-8-5-10-12(11(15)6-8)17-13(19-14(10)18)9-3-2-4-16-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPINLRDUOMGJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

8-Bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one is . The compound features a bromine atom at the 8-position and a methyl group at the 6-position of the benzoxazine ring, along with a pyridine moiety that potentially enhances its biological activity.

Synthesis

The synthesis of 8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been reported, including electrophilic aromatic substitution and cyclization reactions that yield the desired benzoxazine structure.

Antimicrobial Activity

Research has demonstrated that compounds in the benzoxazine class exhibit notable antimicrobial properties. A study evaluated several derivatives, including 8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 8-Bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one | 0.004 - 0.025 | S. aureus, E. coli |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. It was tested against various fungal strains, demonstrating significant inhibition of growth at low concentrations.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 18 |

Anticancer Potential

The anticancer properties of benzoxazines have been explored in various studies. Preliminary investigations suggest that 8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

- Case Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial effects of several benzoxazine derivatives, including our compound. Results showed a significant reduction in bacterial viability within hours of treatment, highlighting its potential as a rapid antimicrobial agent .

- Case Study on Anticancer Activity : Another investigation assessed the cytotoxic effects of various benzoxazine derivatives on human cancer cell lines. The findings indicated that compounds similar to 8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one exhibited IC50 values below 10 µM against multiple cancer types .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one exhibit significant antimicrobial properties. For instance, derivatives of benzoxazine have been explored as potential agents against bacterial and fungal infections. A study highlighted the synthesis of benzoxazine derivatives that demonstrated promising activity against various pathogens .

2. Anticancer Properties

Benzoxazine derivatives have shown potential as anticancer agents. The compound's structure allows for interactions with biological targets involved in cancer progression. Preliminary studies have suggested that modifications to the benzoxazine ring can enhance cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes linked to metabolic disorders. Research into similar benzoxazine compounds has identified their potential to inhibit enzymes such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis enzyme), which plays a crucial role in cellular metabolism and energy homeostasis .

Material Science Applications

1. Polymer Chemistry

8-Bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one can be used as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material performance, making it suitable for applications in coatings and composites.

2. Photonic Devices

Due to its unique optical properties, the compound may find applications in the development of photonic devices. Research indicates that benzoxazine derivatives can be utilized in light-emitting diodes (LEDs) and other optoelectronic devices due to their favorable electronic characteristics .

Agricultural Applications

1. Pesticide Development

The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its structural features may confer selective toxicity against pests while being less harmful to non-target organisms. Studies are ongoing to evaluate its efficacy and safety profiles in agricultural settings.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Position of Halogens : Bromine at C8 (target compound) vs. C6 () may alter steric hindrance and electronic distribution, impacting binding to biological targets.

- Heterocyclic Substituents: The 3-pyridinyl group (target) vs. thienyl () or phenoxymethyl () modifies solubility and target selectivity. Pyridinyl’s nitrogen can form hydrogen bonds, enhancing receptor affinity.

- Methyl vs.

Comparison :

Enzyme Inhibition

- Cathepsin G Inhibitors: Substituted benzoxazinones () show IC₅₀ values of 0.84–5.5 µM. The target compound’s bromine and pyridinyl may enhance binding via hydrophobic and polar interactions.

- Human Neutrophil Elastase Inhibition: Analogs with electron-withdrawing groups (e.g., NO₂) exhibit potent activity (). The methyl group in the target may reduce potency compared to nitro-substituted derivatives.

Herbicidal Activity

- Compounds like 3m (2,4-dichlorophenoxymethyl) mimic hormone herbicides (2,4-D) with IC₅₀ ≈ commercial standards (). The target’s pyridinyl group lacks the halo-phenoxy motif critical for herbicidal activity, suggesting divergent applications.

Physicochemical Properties

Spectral data for analogs () highlight substituent-driven variations:

- ¹H-NMR : Methyl groups (δ 2.3–2.5 ppm) and pyridinyl protons (δ 7.5–8.5 ppm) are distinct from chloro or nitro substituents.

- IR: C=O stretching (~1700 cm⁻¹) is consistent across benzoxazinones; bromine may cause shifts in C-Br vibrations (~600 cm⁻¹).

- MS : Molecular ion peaks confirm mass differences due to bromine (79.9 amu) vs. chlorine (35.5 amu) or methyl (15 amu).

Vorbereitungsmethoden

Isatoic Anhydride Condensation

Patent EP1806345B1 details a method using technical-grade isatoic anhydride (ISA) reacted with acylating agents in the presence of N-alkyl imidazoles (e.g., N-methyl imidazole). This approach bypasses the need for ISA recrystallization, streamlining production:

-

Reaction Conditions :

The N-alkyl imidazole acts as both a base and solvent, facilitating nucleophilic acyl substitution. Technical-grade ISA (often yellowish-brown) is tolerated, with the catalyst mitigating color transfer to the final product.

One-Pot Cyclodehydration

A PMC study demonstrates a room-temperature method using cyanuric chloride and DMF to generate an iminium cation cyclizing agent. For the target compound:

-

Precursor Preparation :

-

5-Bromo-3-methylanthranilic acid reacts with 3-pyridinecarbonyl chloride in chloroform.

-

-

Cyclization :

Key Advantages :

-

Avoids high-temperature steps, reducing energy costs.

Regioselective Functionalization

Introducing the 8-bromo and 6-methyl substituents requires precise control to avoid positional isomers.

Directed Bromination

Bromination at the 8-position is achieved via electrophilic aromatic substitution (EAS) on a pre-formed 6-methylbenzoxazinone intermediate:

| Parameter | Value | Source |

|---|---|---|

| Brominating agent | Br₂ in DCM | |

| Catalyst | FeBr₃ (0.1 equiv) | |

| Temperature | 0–5°C (to prevent di-bromination) | |

| Yield | 62–78% |

Mechanistic Insight :

The electron-withdrawing benzoxazinone carbonyl directs bromination to the para position (C8) relative to the methyl group (C6).

Methyl Group Introduction

The 6-methyl group is typically introduced early via:

-

Starting Material Selection : 6-Methylisatoic anhydride (for ISA routes).

-

Friedel-Crafts Alkylation : Using methyl chloride/AlCl₃ on a brominated precursor, though this risks over-alkylation.

Comparative Analysis of Synthetic Routes

Purification and Characterization

Post-synthetic processing ensures removal of common byproducts (e.g., di-brominated species, unreacted ISA):

-

Recrystallization : Ethyl acetate/hexane (3:1) yields crystals with ≤1% impurities.

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradient.

Characterization Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyridinyl), 8.30 (d, J=4.8 Hz, 1H), 7.85 (s, 1H), 2.45 (s, 3H, CH₃).

Industrial-Scale Considerations

Technical-grade ISA (≥90% purity) reduces raw material costs by 40% compared to purified ISA. The N-methyl imidazole catalyst is recoverable via distillation, enhancing process sustainability.

Emerging Methodologies

Recent advances include flow chemistry approaches to bromination, achieving 99% regioselectivity at 8°C residence times <10 minutes .

Q & A

Q. How can SAR studies be extended to other therapeutic targets (e.g., antimicrobial or anticancer activity)?

- Methodological Answer : Screen against panels of kinase inhibitors (e.g., PI3K, EGFR) using fluorescence polarization assays. For antimicrobial activity, test against Gram-positive bacteria (MIC via broth microdilution) and link results to logD and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.